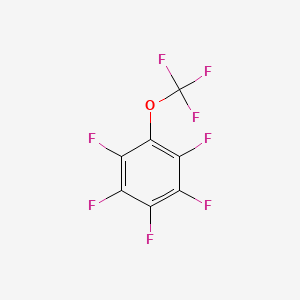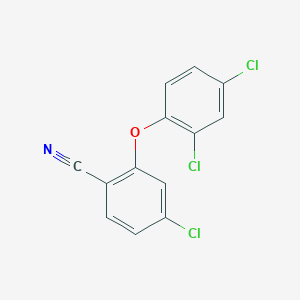![molecular formula C12H10N4O B1396703 4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)aniline CAS No. 2202897-41-2](/img/structure/B1396703.png)
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)aniline
Vue d'ensemble
Description
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)aniline is a heterocyclic compound with the molecular formula C12H10N4O It is characterized by the presence of a triazolo-pyridine moiety linked to an aniline group through an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)aniline can be achieved through various methods. One notable method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis and the use of mechanochemical methods suggest potential for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like NaOCl or MnO2.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Nucleophilic substitution reactions are possible due to the presence of the aniline group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizers like NaOCl and MnO2, and reducing agents such as hydrogen gas or metal hydrides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the aniline moiety .
Applications De Recherche Scientifique
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)aniline has several scientific research applications:
Medicinal Chemistry: It is used in the design of drugs targeting various biological pathways, including RORγt inverse agonists and JAK inhibitors.
Pharmaceutical Research: The compound is investigated for its potential in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Chemical Biology: It serves as a building block for synthesizing biologically active molecules.
Industrial Applications: The compound’s unique structure makes it useful in the development of light-emitting materials for OLED devices.
Mécanisme D'action
The mechanism of action of 4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)aniline involves its interaction with specific molecular targets. For instance, it acts as an inverse agonist for RORγt and inhibits JAK1 and JAK2 pathways . These interactions disrupt the signaling pathways involved in inflammation and cell proliferation, making the compound effective in treating related disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)aniline: This compound has a similar structure but includes a methyl group on the aniline ring.
N-(4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)quinazolin-4,6-diamine: Another derivative with additional functional groups, used in drug synthesis.
Uniqueness
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)aniline is unique due to its specific triazolo-pyridine structure, which imparts distinct biological activities and chemical reactivity. Its ability to act on multiple biological targets makes it a versatile compound in medicinal chemistry .
Propriétés
IUPAC Name |
4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c13-9-1-3-10(4-2-9)17-11-5-6-16-12(7-11)14-8-15-16/h1-8H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQOPWXJPJPWLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC3=NC=NN3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4-(2-Chloroethyl)phenyl]methanol](/img/structure/B1396624.png)








![[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine](/img/structure/B1396640.png)

